Product packaging for Muscaaurin VII(Cat. No.:CAS No. 81943-08-0)

Muscaaurin VII

Cat. No.: B1239889
CAS No.: 81943-08-0
M. Wt: 348.31 g/mol
InChI Key: OROLDOQHKPWCGQ-INISDOFMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Muscaaurin VII is a natural betaxanthin, a class of yellow-orange nitrogen-containing pigments found in specific plants and fungi . This compound belongs to the broader category of betalains, which are water-soluble pigments known for their antioxidant properties and potential health benefits . It is identified as a histidine-derived compound and has been found in natural sources such as Amanita muscaria (fly agaric mushroom), Beta vulgaris (beet), and Opuntia ficus-indica (prickly pear cactus) . With the molecular formula C 15 H 16 N 4 O 6 , this compound offers significant value for researchers in the field of natural product chemistry. Its primary research applications include serving as a reference standard for the profiling and identification of betaxanthins in complex plant extracts using techniques like HPLC-DAD-ESI-MS . Furthermore, it is a compound of interest in studies investigating the bioavailability, biometabolism, and health-promoting potential of dietary betalains, including their antioxidant, chemopreventive, and antimicrobial activities . For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16N4O6 B1239889 Muscaaurin VII CAS No. 81943-08-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

81943-08-0

Molecular Formula

C15H16N4O6

Molecular Weight

348.31 g/mol

IUPAC Name

(2S)-2-amino-3-[3-[(E)-2-[(2S)-2,6-dicarboxy-2,3-dihydropyridin-4-yl]ethenyl]-1H-imidazol-3-ium-5-yl]propanoate

InChI

InChI=1S/C15H16N4O6/c16-10(13(20)21)5-9-6-19(7-17-9)2-1-8-3-11(14(22)23)18-12(4-8)15(24)25/h1-3,6-7,10,12H,4-5,16H2,(H3,20,21,22,23,24,25)/b2-1+/t10-,12-/m0/s1

InChI Key

OROLDOQHKPWCGQ-INISDOFMSA-N

SMILES

C1C(N=C(C=C1C=C[N+]2=CNC(=C2)CC(C(=O)[O-])N)C(=O)O)C(=O)O

Isomeric SMILES

C1[C@H](N=C(C=C1/C=C/[N+]2=CNC(=C2)C[C@@H](C(=O)[O-])N)C(=O)O)C(=O)O

Canonical SMILES

C1C(N=C(C=C1C=C[N+]2=CNC(=C2)CC(C(=O)[O-])N)C(=O)O)C(=O)O

Origin of Product

United States

Natural Occurrence and Biodiversity Distribution

Chemosystematic and Phylogenetic Implications of Muscaaurin VII Distribution

The distribution of this compound, a yellow-orange betaxanthin pigment, across different biological kingdoms holds significant implications for both chemosystematics and phylogenetics. wikipedia.orgscispace.com As a member of the betalain family of pigments, its occurrence is restricted to specific, evolutionarily distinct lineages, making it a valuable chemical marker. nih.govmdpi.com Betalains (B12646263) are notably found in most families of the plant order Caryophyllales and, remarkably, in some higher fungi, particularly within the genera Amanita and Hygrocybe. mdpi.comnih.govoup.com

From a chemosystematic perspective, the presence of betalains, including this compound, is a defining characteristic. Within the plant kingdom, betalains and anthocyanins are mutually exclusive, meaning they have never been found together in the same plant. nih.govresearchgate.net This clear demarcation establishes the production of betalains as a key taxonomic trait for the Caryophyllales, distinguishing them from the vast majority of other plants that use anthocyanins for pigmentation. mdpi.comresearchgate.net The detection of this compound in species like the cactus pear (Opuntia ficus-indica) and Ullucus tuberosus reinforces their placement within this order. nih.govnih.govresearchgate.net

The discovery of this compound and other betalains in fungi such as Amanita muscaria (fly agaric) and Amanita caesarea presents a fascinating phylogenetic puzzle. agriculturejournals.czneocities.org Fungi and plants belong to entirely different evolutionary lineages, and the shared, but highly restricted, presence of this complex metabolic pathway raises questions about its origin. Two primary hypotheses are considered:

Convergent Evolution: The biosynthetic pathway for betalains may have evolved independently in both Caryophyllales and the respective fungal genera. This would represent a striking example of convergent evolution, where unrelated organisms independently develop similar traits to fulfill similar functions, although the precise function of betalains in fungi is not yet fully understood. wikipedia.orgnih.gov

Horizontal Gene Transfer: Another possibility is that the genetic instructions for producing betalains were transferred from one kingdom to another. While less common on this scale, horizontal gene transfer between distinct evolutionary domains is a known phenomenon.

The specific nature of this compound, being a conjugate of betalamic acid and the amino acid histidine, further refines its role as a marker. scispace.comresearchgate.netinstitutoesfera.org Its co-occurrence with other betaxanthins derived from different amino acids in species like Amanita muscaria provides a complex pigment profile that can be used for detailed chemotaxonomic analysis. scispace.comresearchgate.net For instance, the profile of muscaaurins (I-VII) and other betalains can vary between different fungal species, offering potential markers for species-level identification. agriculturejournals.czscielo.br

Biosynthesis and Enzymatic Pathways of Muscaaurin Vii

Precursors and Early Steps in Betalain Biosynthesis

The journey to Muscaaurin VII begins with fundamental molecules derived from primary metabolic pathways, which are then channeled into the specialized route of betalain synthesis.

Tyrosine as a Primary Precursor in the Shikimate Pathway

The biosynthesis of all betalains (B12646263), including this compound, originates from the aromatic amino acid L-tyrosine. cabidigitallibrary.orgresearchgate.net Tyrosine is synthesized via the shikimate pathway, a crucial metabolic route in plants and microorganisms for the production of aromatic amino acids (phenylalanine, tyrosine, and tryptophan). annualreviews.orgresearchgate.net This pathway converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) and erythrose 4-phosphate, into chorismate, which is the branch-point intermediate for the synthesis of these aromatic amino acids. annualreviews.org The availability of tyrosine can be a limiting factor for betalain production, and studies have shown that supplementing with exogenous L-tyrosine can enhance the production of these pigments in plant cell cultures. cabidigitallibrary.orgresearchgate.net

The initial and pivotal step in the betalain biosynthetic pathway is the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA). biorxiv.orgkyoto-u.ac.jpnih.gov This reaction is a critical control point and is catalyzed by cytochrome P450 enzymes. kyoto-u.ac.jpnih.govnih.gov

Formation of Betalamic Acid: Key Intermediate in Betaxanthin Biogenesis

Once L-DOPA is formed, the pathway bifurcates, leading to the two structural components of betalains. L-DOPA can be oxidized to form cyclo-DOPA, the precursor to the red-violet betacyanins, or it can undergo ring opening to form betalamic acid, the chromophore common to all betalains. biorxiv.orgnih.govresearchgate.net

The formation of betalamic acid is a crucial step in the biosynthesis of all betaxanthins, including this compound. asm.org This process is initiated by the enzyme DOPA-4,5-dioxygenase (DODA), which catalyzes the cleavage of the aromatic ring of L-DOPA between carbons 4 and 5. biorxiv.orgasm.org This enzymatic cleavage results in the formation of an unstable intermediate, 4,5-seco-DOPA. igem.org This intermediate then undergoes a spontaneous intramolecular condensation, a Schiff base formation, to yield betalamic acid. asm.orgigem.org Betalamic acid is the aldehyde-containing chromophore that will ultimately condense with an amino acid or amine to form a specific betaxanthin. researchgate.netnih.gov

Enzymatic Mechanisms for this compound Formation

The final steps in the formation of this compound involve the specific condensation of betalamic acid with the amino acid histidine and potential subsequent modifications.

Condensation with Histidine: Specificity and Stereochemistry

This compound is formed by the condensation of betalamic acid with the amino acid L-histidine. ijpsr.com Research suggests that the condensation of betalamic acid with amino acids to form betaxanthins is a spontaneous, non-enzymatic reaction. nih.govnih.gov This spontaneous reaction, an aldimine formation, occurs between the aldehyde group of betalamic acid and the primary or secondary amino group of an amino acid or amine. nih.govacademicjournals.org Feeding experiments with various amino acids in betalain-producing plant cultures have shown a lack of specificity, with the formation of the corresponding betaxanthins for each amino acid supplied. nih.govnih.gov This suggests that the availability of the specific amino acid, in this case, histidine, in the cellular compartment where betalamic acid is synthesized is the determining factor for the type of betaxanthin produced. The reaction does not appear to be stereoselective, as both S- and R-forms of amino acids can react with betalamic acid. nih.govnih.gov

Role of Cytochrome P450 Enzymes (e.g., CYP76AD family)

Cytochrome P450 enzymes, particularly those from the CYP76AD family, play a critical role in the early stages of betalain biosynthesis. kyoto-u.ac.jpnih.govresearchgate.net These enzymes are responsible for the initial hydroxylation of tyrosine to L-DOPA. biorxiv.orgnih.govnih.gov Some members of this family, like CYP76AD1, exhibit bifunctional activity, catalyzing both the hydroxylation of tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to cyclo-DOPA, a key step in betacyanin (red pigment) formation. kyoto-u.ac.jpnih.gov Other members of the CYP76AD family, such as CYP76AD5 and CYP76AD6, primarily exhibit tyrosine hydroxylase activity, leading to the production of L-DOPA which can then be converted to betalamic acid for betaxanthin synthesis. nih.govnih.gov The differential expression and activity of these enzymes can, therefore, influence the ratio of betacyanins to betaxanthins in a given tissue. nih.gov For the biosynthesis of this compound, the crucial role of these enzymes lies in providing the necessary precursor, L-DOPA, for betalamic acid formation.

Glucosyltransferase and Acyltransferase Activities in Derivative Formation

While the core structure of this compound is the condensation product of betalamic acid and histidine, further structural diversity in betalains is often achieved through glycosylation and acylation. igem.org Glucosyltransferases are enzymes that catalyze the transfer of a glucose molecule from a donor, such as UDP-glucose, to an acceptor molecule. In betalain biosynthesis, they are known to glucosylate betacyanins. academicjournals.org Similarly, acyltransferases can attach acyl groups to the pigment structure. While specific glucosyltransferase and acyltransferase activities directly on this compound have not been extensively documented, the general mechanisms for betalain derivatization suggest that such modifications are possible and could lead to the formation of various this compound derivatives. These modifications can alter the pigment's stability, solubility, and color.

Molecular and Genetic Regulation of this compound Biosynthesis

The biosynthesis of this compound, a yellow betaxanthin pigment, is a complex biological process governed by a series of enzymatic reactions and tightly regulated at the genetic level. This process is a branch of the broader betalain synthesis pathway found in certain plants of the order Caryophyllales and some higher fungi. academicjournals.orgnih.gov The production of the pigment is contingent on the expression of specific genes and the activity of their corresponding enzymes, which are themselves subject to intricate regulatory networks.

Gene Expression and Regulation of Key Biosynthetic Enzymes

The formation of this compound begins with the amino acid L-tyrosine and proceeds through several key enzymatic steps to produce the universal betalain precursor, betalamic acid. frontiersin.org The subsequent condensation of betalamic acid with the amino acid L-histidine yields this compound. ijpsr.comresearchgate.net While this final condensation step is largely considered to be a spontaneous, non-enzymatic reaction, the production of its precursors is enzymatically controlled and thus genetically regulated. academicjournals.orgnih.gov

The core enzymatic steps leading to betalamic acid are:

Hydroxylation of L-tyrosine: L-tyrosine is hydroxylated to form L-3,4-dihydroxyphenylalanine (L-DOPA). This reaction can be catalyzed by a tyrosinase or a specific cytochrome P450 enzyme, CYP76AD1. nih.govfrontiersin.org

Cleavage of L-DOPA: The aromatic ring of L-DOPA is cleaved by a DOPA 4,5-dioxygenase (DOD) to form 4,5-seco-DOPA. frontiersin.org

Spontaneous Cyclization: 4,5-seco-DOPA then undergoes spontaneous intramolecular condensation (Schiff base formation) to yield the chromophore betalamic acid. nih.gov

The regulation of this pathway occurs primarily at the transcriptional level, where the expression of genes encoding these key enzymes is controlled. mdpi.com Transcription factors (TFs)—proteins that bind to specific DNA sequences to control the rate of transcription—are critical in modulating the output of the pathway. nih.gov In the context of secondary metabolite biosynthesis, including betalains, several families of TFs are known to play significant roles, such as MYB, bHLH, and WRKY. mdpi.com These TFs can integrate developmental and environmental signals to activate or repress the expression of biosynthetic genes like DOD and CYP76AD1, thereby controlling the amount of betalamic acid available for this compound synthesis. mdpi.commdpi.com For instance, the expression of these genes is often tissue-specific, leading to the accumulation of pigments in flowers and fruits but not in leaves. frontiersin.orgfrontiersin.org

Table 1: Key Enzymes in the Biosynthesis of Betalain Precursors

EnzymeAbbreviationFunctionGene Family/TypeReference
Tyrosinase / Cytochrome P450CYP76AD1Catalyzes the hydroxylation of L-tyrosine to L-DOPA.Cytochrome P450 / Polyphenol Oxidase nih.govfrontiersin.org
DOPA 4,5-dioxygenaseDODCatalyzes the extradiol ring cleavage of L-DOPA to form 4,5-seco-DOPA.Dioxygenase frontiersin.org
Betanidin GlucosyltransferaseBGTIn betacyanin pathways, glycosylates betanidin. While not directly in this compound synthesis, it is a key regulatory point in the overall betalain pathway.Glucosyltransferase academicjournals.org

Comparative Biosynthetic Pathways of Other Betaxanthins and Betacyanins

All betalain pigments, whether they are the yellow-orange betaxanthins or the red-violet betacyanins, share a common biosynthetic origin up to the formation of their chromophore, betalamic acid. nih.gov The divergence into these two distinct classes of pigments occurs at a critical branching point following the synthesis of this key intermediate.

The common pathway begins with L-tyrosine, which is converted to L-DOPA and subsequently to betalamic acid via the action of enzymes like CYP76AD1 and DOPA dioxygenase. nih.govfrontiersin.org From here, the pathway splits:

Betacyanin Biosynthesis: To form betacyanins, betalamic acid condenses with cyclo-DOPA (a cyclized derivative of L-DOPA). academicjournals.org This condensation results in the formation of the basic betacyanin structure, betanidin. academicjournals.org Betanidin can then be further modified, most commonly by glycosylation (e.g., the addition of a glucose molecule by a glucosyltransferase) to form more stable compounds like betanin, the well-known red pigment from beetroot. academicjournals.orgfrontiersin.org

Betaxanthin Biosynthesis: To form betaxanthins, betalamic acid condenses not with cyclo-DOPA, but with a variety of primary or secondary amines and amino acids. nih.govnih.gov This reaction is generally spontaneous and does not require an enzyme. academicjournals.org The specific amino acid or amine used determines the final betaxanthin produced. For This compound , the condensing partner is L-histidine. ijpsr.comresearchgate.net For other common betaxanthins, different amino acids are utilized, such as proline for indicaxanthin (B1234583) or glutamine for vulgaxanthin I. ijpsr.com

This fundamental difference in the condensing partner is solely responsible for the vast structural diversity and the color difference between the two betalain classes. The betacyanin structure has an extended conjugation system due to the presence of the cyclo-DOPA moiety, which shifts its light absorption maximum to longer wavelengths (appearing red-violet), whereas betaxanthins absorb at shorter wavelengths (appearing yellow-orange). nih.gov

Table 3: Comparison of Betacyanin and Betaxanthin Biosynthesis

FeatureBetacyaninsBetaxanthins (e.g., this compound)Reference
Common Precursor Betalamic Acid nih.gov
Key Condensing Partner cyclo-DOPAAmino Acids or Amines (L-Histidine for this compound) academicjournals.orgijpsr.com
Example Compound Betanidin, BetaninThis compound, Indicaxanthin, Vulgaxanthin I academicjournals.orgijpsr.com
Final Color Red-VioletYellow-Orange nih.gov
Final Condensation Step SpontaneousSpontaneous academicjournals.orgnih.gov

Metabolic Flux Analysis in this compound Producing Organisms

Metabolic Flux Analysis (MFA) is a powerful analytical technique used to quantify the rates (fluxes) of all intracellular metabolic reactions within a network. osti.govethz.ch By tracking the flow of atoms from a labeled substrate (commonly a ¹³C-labeled carbon source like glucose) through the metabolic pathways, MFA provides a detailed snapshot of cellular metabolism in action. nih.gov This allows researchers to understand how cells allocate resources to various processes, including growth, energy production, and the synthesis of secondary metabolites. creative-proteomics.com

In the context of this compound biosynthesis, MFA could provide critical quantitative data that is unattainable through transcriptomics or proteomics alone. While genetic and proteomic data reveal which enzymes are present, MFA quantifies how active the entire pathway is and how it competes with other metabolic pathways for precursors. ethz.ch

Potential applications of MFA for studying this compound include:

Quantifying Precursor Supply: MFA can precisely measure the flux of carbon from central metabolism (e.g., glycolysis and the pentose (B10789219) phosphate (B84403) pathway) into the shikimate pathway for the production of L-tyrosine, and subsequently into the L-histidine biosynthesis pathway. osti.gov This would reveal the maximum theoretical production rate of this compound.

Identifying Metabolic Bottlenecks: By comparing the metabolic fluxes in a wild-type organism with a genetically engineered strain designed for higher yield, MFA can pinpoint rate-limiting steps. nih.gov For example, it could reveal if the supply of L-tyrosine, L-histidine, or cofactors is the primary bottleneck limiting this compound production.

Guiding Metabolic Engineering: The quantitative output from MFA provides a rational basis for metabolic engineering strategies. creative-proteomics.com If MFA shows a limited flux towards L-histidine, for example, then engineering efforts can be focused on upregulating the genes in the histidine biosynthesis pathway.

While MFA is a well-established tool for optimizing the production of biofuels and other chemicals in microorganisms like E. coli and Saccharomyces cerevisiae, its application specifically to this compound or other betalain-producing organisms is not yet extensively documented in the literature. nih.gov However, the principles are directly transferable and represent a promising future direction for understanding and enhancing the production of this and other valuable plant and fungal secondary metabolites.

Structural Elucidation Methodologies in Academic Research

Advanced Spectroscopic Techniques for Muscaaurin VII Structural Determination

Modern spectroscopic tools are indispensable for the structural elucidation of complex organic molecules. wikipedia.org For a compound such as this compound, which possesses multiple functional groups, chiral centers, and a unique heterocyclic system, these advanced techniques provide the necessary resolution and information to unambiguously define its structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical methods for the structural analysis of organic compounds in solution. leibniz-fmp.de It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. numberanalytics.com For a complex molecule like this compound, a series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are required to assemble its complete structural and stereochemical profile.

One-dimensional (1D) NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, represent the initial step in structural analysis. ulethbridge.ca The ¹H NMR spectrum reveals the number of distinct proton environments and their electronic surroundings through chemical shifts (δ), while the splitting patterns (multiplicity) provide information about neighboring protons (spin-spin coupling). libretexts.orgresearchgate.net The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule.

For this compound, the ¹H spectrum would be expected to show distinct signals for the protons on the dihydropyridine (B1217469) ring, the imidazole (B134444) ring, the ethenyl bridge, and the alaninyl side chain. The ¹³C spectrum would complement this by showing resonances for all 15 carbon atoms, including the quaternary carbons of the imidazole and dihydropyridine rings and the two carboxyl groups, which are not observable in ¹H NMR. nih.gov

Table 1: Expected ¹H and ¹³C NMR Data for the Core Structure of this compound This table presents hypothetical, representative data based on the known structure of this compound and general NMR principles. Actual experimental values may vary based on solvent and other conditions.

Atom PositionExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Alaninyl α-CH~4.0~55
Alaninyl β-CH₂~3.5~30
Imidazole H~7.0-8.5~115-140
Ethenyl CH=CH~6.5-7.5~120-135
Dihydropyridine CH~4.5-5.5~40-60
Dihydropyridine CH₂~2.5-3.5~25-40
Carboxyl C=ON/A~170-180

Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Spatial and Through-Bond Correlations

While 1D NMR provides foundational data, 2D NMR experiments are crucial for assembling the molecular puzzle, especially for complex structures where 1D spectra can be crowded and difficult to interpret. ulethbridge.camnstate.edu These experiments distribute signals across two frequency axes, revealing correlations between nuclei. wikipedia.org

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. longdom.org Cross-peaks in a COSY spectrum connect coupled protons, allowing for the tracing of spin systems. For this compound, COSY would be used to establish the connectivity within the alaninyl side chain (-CH-CH₂-) and to map out the proton network within the dihydropyridine ring. cam.ac.uk

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates protons with their directly attached heteronuclei, most commonly ¹³C. wikipedia.org Each cross-peak represents a C-H bond, providing an unambiguous assignment of which proton signal corresponds to which carbon signal. This is fundamental for building the carbon framework of the molecule.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is vital for piecing together the entire molecular structure by identifying longer-range correlations between protons and carbons (typically over 2-3 bonds). ipb.pt It is particularly useful for identifying connections across quaternary carbons (which have no attached protons) and heteroatoms. In the context of this compound, HMBC would be essential to connect the alaninyl side chain to the imidazole ring, the imidazole ring to the ethenyl linker, and the ethenyl linker to the dihydropyridine ring. nptel.ac.in

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. wordpress.com The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons. wordpress.com This technique is critical for determining the relative stereochemistry and conformation of the molecule.

Table 2: Application of 2D NMR Experiments for this compound

ExperimentPurposeInformation Gained for this compound
COSY Identifies ¹H-¹H spin-spin couplingsEstablishes proton connectivity within the alaninyl and dihydropyridine fragments.
HSQC Correlates protons to directly attached carbonsAssigns each proton to its corresponding carbon atom in the molecular skeleton.
HMBC Identifies long-range (2-3 bond) ¹H-¹³C couplingsConnects the individual fragments (alaninyl, imidazole, ethenyl, dihydropyridine) and confirms the position of substituents on the rings.
NOESY Identifies through-space ¹H-¹H correlationsDetermines the (E)-configuration of the double bond and the relative stereochemistry of the chiral centers.
Advanced NMR Experiments for Stereochemical Assignment

The definitive assignment of stereochemistry is a critical final step in structural elucidation. This compound possesses two chiral centers and one E/Z isomeric double bond, as indicated by its IUPAC name: (2S)-2-amino-3-[3-[(E)-2-[(2S)-2,6-dicarboxy-2,3-dihydropyridin-4-yl]ethenyl]-1H-imidazol-3-ium-5-yl]propanoate. nih.gov

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and elemental formula of a compound, and its fragmentation patterns can offer valuable structural information. spherebio.com

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally fragile molecules like this compound, allowing them to be ionized directly from solution into the gas phase without significant decomposition. nih.govmdpi.com ESI-MS analysis is often coupled with liquid chromatography (LC) to analyze complex mixtures. researchgate.net

For this compound, with a molecular formula of C₁₅H₁₆N₄O₆, the calculated exact mass is 348.1070 Da. nih.govmetabolomicsworkbench.orgmetabolomicsworkbench.org In positive-ion mode ESI-MS, the compound would be expected to be detected as the protonated molecular ion [M+H]⁺ at an m/z of approximately 349.1143. Indeed, analysis of betaxanthins using RP-HPLC coupled with positive ion electrospray mass spectrometry has detected this compound with a protonated molecule at m/z 349. uj.edu.pl High-resolution mass spectrometry (HRMS) would be able to confirm the elemental formula C₁₅H₁₆N₄O₆ by measuring the mass with high precision, distinguishing it from other compounds with the same nominal mass. Further analysis using tandem mass spectrometry (MS/MS) would involve isolating the parent ion (e.g., m/z 349) and inducing fragmentation to produce smaller, characteristic ions that can help to confirm the connectivity of the structural subunits.

Table 3: High-Resolution Mass Spectrometry Data for this compound

ParameterValueReference
Molecular FormulaC₁₅H₁₆N₄O₆ nih.govmetabolomicsworkbench.org
Exact Mass348.1070 Da nih.govmetabolomicsworkbench.orgmetabolomicsworkbench.org
Observed Ion [M+H]⁺m/z 349 uj.edu.pl

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

UV-Visible Spectroscopy for Chromophore Characterization

Crystallographic Approaches for Definitive Structure Confirmation

Crystallographic techniques are considered the gold standard for the unambiguous determination of a molecule's three-dimensional structure, including its absolute stereochemistry.

Single-crystal X-ray crystallography involves diffracting X-rays off a well-ordered, single crystal of a compound. rsc.org The resulting diffraction pattern allows for the calculation of the electron density distribution within the crystal, revealing the precise positions of each atom in three-dimensional space. nih.gov This provides definitive information on bond lengths, bond angles, and, crucially, the absolute configuration of all stereocenters.

To date, a published single-crystal X-ray structure for this compound has not been reported in scientific literature. Obtaining a high-quality single crystal suitable for this analysis can be a significant challenge for complex natural products. If such a crystal were obtained, this method would provide the ultimate confirmation of the structure elucidated by spectroscopic means.

Micro-Electron Diffraction (MicroED) is a more recent cryogenic electron microscopy (cryo-EM) technique that has emerged as a powerful alternative for structural determination when only very small, nanocrystalline samples are available. libretexts.orgbcm.edu The method uses an electron beam instead of X-rays, and because electrons interact much more strongly with matter, it can be used on crystals that are far too small for traditional X-ray diffraction. bcm.edu

As with X-ray crystallography, there are no published reports of MicroED being used to determine the structure of this compound. However, this technique represents a promising future avenue for obtaining a definitive crystal structure, should the compound prove difficult to crystallize into larger single crystals. It is particularly well-suited for scarce natural products that yield only microcrystalline powders.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

Integration of Computational Chemistry for Structural Validation and Prediction

In modern natural product chemistry, the elucidation of complex molecular structures is rarely complete without the integration of computational methods. These in-silico techniques provide a powerful complement to experimental data, offering deeper insights into molecular geometry, stability, and spectroscopic properties. For a molecule like this compound, which possesses multiple stereocenters, a flexible backbone, and a complex electronic system, computational chemistry is indispensable for validating proposed structures and predicting their behavior. By simulating the molecule at a quantum-mechanical level, researchers can corroborate assignments from techniques like NMR and mass spectrometry, resolve ambiguities, and explore characteristics that are difficult or impossible to observe directly through experimentation.

Density Functional Theory (DFT) Calculations for Spectroscopic Data Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency, making it well-suited for medium-sized organic molecules like this compound. mdpi.com This quantum-chemical method is used to calculate the electronic structure of a molecule, which in turn allows for the prediction of various spectroscopic properties. escholarship.org In the context of structural elucidation, DFT is frequently employed to predict NMR chemical shifts, UV-visible absorption wavelengths, and vibrational frequencies (IR). mdpi.comescholarship.org

The process typically begins with the optimization of the molecule's geometry to find its lowest energy conformation. Following optimization, specific calculations can be performed. For instance, Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies, which correspond to the absorption bands seen in a UV-visible spectrum. epfl.chrsc.org By comparing the TD-DFT predicted spectrum with the experimentally measured one, chemists can gain confidence that the proposed molecular structure is correct. Studies on related betalain pigments, such as betanin and miraxanthin V, have successfully used DFT functionals like B3LYP in conjunction with various basis sets to interpret transient absorption data and understand their photophysical properties. epfl.chrsc.org Similarly, the Gauge-Independent Atomic Orbital (GIAO) method, a DFT-based approach, is a standard for predicting NMR chemical shifts. nih.gov This is particularly valuable for complex molecules where spectral overlap and ambiguous signals can complicate interpretation. The calculated shifts for a proposed structure can be correlated with the experimental NMR data, with a strong correlation supporting the structural assignment. mdpi.com

Below is a representative table illustrating how DFT-calculated data is compared with experimental spectroscopic data for a given compound.

Table 1: Comparison of Experimental and DFT-Predicted Spectroscopic Data for a Betaxanthin Analog
Spectroscopic ParameterExperimental ValueDFT-Calculated Value (Functional/Basis Set)Deviation
UV-vis λmax478 nm472 nm (B3LYP/6-31G(d))-6 nm
13C NMR Shift (C-5)125.4 ppm126.1 ppm (GIAO-PBE0/6-311+G(2d,p))+0.7 ppm
13C NMR Shift (C-11)148.2 ppm147.5 ppm (GIAO-PBE0/6-311+G(2d,p))-0.7 ppm
1H NMR Shift (H-12)7.85 ppm7.91 ppm (GIAO-PBE0/6-311+G(2d,p))+0.06 ppm

Molecular Modeling for Conformational Analysis

This compound is a flexible molecule with several rotatable single bonds, meaning it can exist in numerous different spatial arrangements, or conformations. rsc.org Conformational analysis aims to identify the most stable of these conformations, as they are the most likely to be observed experimentally. Molecular modeling encompasses a range of computational techniques used to build, visualize, and simulate molecular structures and their dynamics. ijcsrr.orgd-nb.info

For a molecule like this compound, conformational analysis typically begins with a search of the conformational space using methods like molecular mechanics (MM). These methods use classical physics-based force fields to rapidly calculate the potential energy of thousands of different conformations. mdpi.com This initial search identifies a set of low-energy candidate structures. These candidates can then be subjected to more accurate, but computationally intensive, geometry optimization using quantum mechanics methods like DFT. mdpi.com This hierarchical approach ensures a thorough exploration of the possible shapes the molecule can adopt.

The table below provides a simplified example of the output from a conformational analysis, showing different conformers and their calculated relative energies.

Table 2: Representative Output of Conformational Analysis for this compound
Conformer IDKey Dihedral Angle (e.g., C4-C5-N6-C7)Relative Energy (kcal/mol)Boltzmann Population (%) at 298K
Conf-1178.5°0.0075.1%
Conf-2-65.2°1.2511.2%
Conf-370.1°1.408.9%
Conf-4-175.0°2.104.8%

Investigation of Biological Activities and Mechanistic Studies Excluding Human Clinical Data

Antioxidant Capacities: In Vitro Research Methodologies

The antioxidant potential of betalains (B12646263), including betaxanthins like Muscaaurin VII, has been a subject of scientific inquiry. mdpi.comresearchgate.net Their capacity to neutralize free radicals is a key aspect of their biological interest. mdpi.com This activity is typically evaluated using various in vitro assays that measure the compound's ability to scavenge synthetic radicals or inhibit oxidation processes.

Free radical scavenging assays are standard methods for evaluating the antioxidant activity of compounds. hilarispublisher.com The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are among the most common. cabidigitallibrary.orgnih.gov

The DPPH assay utilizes a stable organic nitrogen radical that is commercially available. sci-hub.se This radical has a deep purple color, and when it is neutralized by an antioxidant, the color fades to yellow, a change that can be measured spectrophotometrically at approximately 517 nm. cabidigitallibrary.org The DPPH assay is considered a simple, rapid, and reproducible method for screening the antioxidant capacity of both pure compounds and complex mixtures. hilarispublisher.com

The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is intensely colored. hilarispublisher.com The antioxidant's ability to reduce this radical cation, causing a decolorization, is measured spectrophotometrically, typically around 734 nm. hilarispublisher.comjrespharm.com A key advantage of the ABTS assay is its solubility in both aqueous and organic media, allowing for the assessment of hydrophilic and lipophilic antioxidants. hilarispublisher.com The results of these assays are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant strength of a compound to that of Trolox, a water-soluble vitamin E analog. hilarispublisher.commdpi.com

Table 1: Antioxidant Capacity of Various Amino Acid Betaxanthins (Related to this compound) Determined by ABTS Assay

Betaxanthin DerivativeTEAC (ABTS, pH 7.0)
Tyrosine-Bx3.51
Tryptophan-Bx2.50
Leucine-Bx0.94
Isoleucine-Bx0.94
Alanine-Bx0.88
Valine-Bx0.87
Glycine-Bx0.77
Source: Data extracted from a study on the structure-property relationships of semisynthetic betaxanthins. mdpi.com

Note: This table presents data for betaxanthins structurally related to this compound to provide context for the potential antioxidant capacity within this compound class. Data for pure this compound is not specified in the cited literature.

The Oxygen Radical Absorbance Capacity (ORAC) assay is another method used to measure the antioxidant capacity of substances in vitro. nih.govresearchgate.net This assay evaluates the ability of an antioxidant to protect a fluorescent probe (commonly fluorescein) from oxidative damage induced by a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH). researchgate.netcosmobiousa.com The protection is quantified by measuring the area under the fluorescence decay curve (AUC). cosmobiousa.com The results are typically expressed as Trolox equivalents. cosmobiousa.com The ORAC assay is considered biologically relevant because it uses a peroxyl radical, a common reactive oxygen species found in the body. researchgate.net

Specific ORAC studies performed on purified this compound have not been identified in the reviewed literature. However, the ORAC method has been applied to assess the antioxidant capacity of various food products and extracts known to be rich in betalains. researchgate.net A kinetic approach to the ORAC assay can provide more detailed insights by modeling the reaction rates, reflecting an antioxidant's reactivity toward scavenging radicals and its ability to regenerate the fluorescent probe. nih.gov

The antioxidant mechanism of betalains is attributed to their chemical structure. The 1,7-diazaheptamethinium system common to all betaxanthins is believed to stabilize radicals through resonance. mdpi.com Research suggests that the radical-scavenging properties of betalains occur via a proton-coupled electron transfer (PCET) mechanism. researchgate.net In PCET, an electron and a proton are transferred in a single, concerted step from the antioxidant to the radical species. researchgate.net

This mechanism is distinct from stepwise pathways like single electron transfer followed by proton transfer (SET-PT). mdpi.com Studies on various betaxanthins indicate that the presence of ionizable side chains, such as a catechol or an indole (B1671886) group, enhances antioxidant capacity by enabling oxidation at multiple centers, which consistently includes the 1,7-diazaheptamethinium system. mdpi.com The intrinsic antioxidant activity of betaxanthins is associated with the resonance system supported by the two nitrogen atoms, even in the absence of phenolic hydroxyl groups. mdpi.com

Oxygen Radical Absorbance Capacity (ORAC) Studies

Antimicrobial and Antifungal Effects: Mechanistic Investigations in Non-Human Model Systems

Betalains have been shown to possess a broad spectrum of antimicrobial activity. sci-hub.senih.gov Research on betalain-rich extracts from sources like beetroot (Beta vulgaris) and prickly pear (Opuntia spp.) demonstrates inhibitory effects against various bacteria and fungi. encyclopedia.pubresearchgate.net The proposed mechanisms for this activity include the chelation of essential metal cations (like Fe²⁺, Ca²⁺, and Mg²⁺) needed for microbial survival and the disruption of microbial cell membrane structure and permeability, ultimately leading to cell death. mdpi.comsci-hub.seencyclopedia.pub

In vitro studies using culture models have demonstrated the antibacterial potential of betaxanthin-containing extracts. The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible microbial growth, is a standard measure of this activity. ekb.egmdpi.com The minimum bactericidal concentration (MBC) is the lowest concentration that results in microbial death. ekb.egbioline.org.br

Extracts from beetroot, which are rich in various betaxanthins, have shown inhibitory activity against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov For example, studies have reported that these extracts can inhibit the growth of Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. researchgate.netekb.eg Correlation analyses in some studies have suggested that specific betaxanthins, such as asparagine-Bx and phenylalanine-Bx, may be significantly responsible for the observed antibacterial effects. nih.gov

Table 2: Antibacterial Activity of Betalain-Rich Beetroot (Beta vulgaris) Extracts in Culture Models

Bacterial StrainTypeMIC (µg/mL)MBC (µg/mL)Reference
Staphylococcus aureusGram-positive156.25625.00 ekb.eg
Bacillus subtilisGram-positive156.25625.00 ekb.eg
Escherichia coliGram-negative78.125312.50 ekb.eg
Proteus mirabilisGram-negative125 - 250N/A nih.gov
Klebsiella pneumoniaeGram-negative125 - 250N/A nih.gov

*Note: This table summarizes findings from studies on beetroot extracts. The specific contribution of this compound to these activities is not detailed. MIC/MBC values can vary based on the specific extract and testing methodology. N/A indicates data not available in the cited source. Values represent a range from different extract preparations.

The antifungal properties of betalains have also been investigated, primarily through the use of extracts. These extracts have demonstrated efficacy against various yeasts and molds in culture. sci-hub.se The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) are used to quantify this activity. ekb.egnih.gov

Betalain-rich extracts from sources like beetroot and red pitahaya have been reported to inhibit the growth of clinically relevant fungi, including multiple species of Candida. mdpi.comnih.govsemanticscholar.org For instance, beetroot extracts showed good fungicidal effects against most tested fungi, with MIC values ranging from 0.125 to 0.5 mg/mL in one study. nih.gov Another study found that a beetroot extract had an MIC of 156.25 µg/mL and an MFC of 625.00 µg/mL against Candida albicans. ekb.eg Beyond direct growth inhibition, some betalain extracts have also been shown to inhibit biofilm formation in Candida albicans. mdpi.com

Table 3: Antifungal Activity of Betalain-Rich Beetroot (Beta vulgaris) Extracts in Culture Models

Fungal StrainMIC (µg/mL)MFC (µg/mL)Reference
Candida albicans ATCC 10231156.25625.00 ekb.eg
Candida albicans ATCC 2091125 - 250250 - 500 nih.gov
Candida parapsilosis ATCC 22019125 - 250250 - 500 nih.gov
Candida krusei ATCC 14243125 - 250250 - >500 nih.gov
Aspergillus niger ATCC 10535>1000>1000 ekb.eg

*Note: This table presents data from studies on beetroot extracts, which contain a mixture of betalains. The specific activity of pure this compound is not specified. Values represent a range from different extract preparations.

Cellular Targets and Pathways in Microbial Organisms

This compound, a member of the betaxanthin class of pigments, is recognized for its potential biological activities, including antimicrobial properties. scispace.com While specific, detailed mechanistic studies exclusively on this compound are not extensively documented in publicly available research, the antimicrobial actions of related natural compounds, such as flavonoids and terpenoids, provide a framework for its likely mechanisms. mdpi.com The antimicrobial effects of such plant-derived compounds often involve disruption of microbial integrity and key cellular processes. mdpi.comnih.gov

Potential mechanisms by which this compound may exert antimicrobial effects include:

Disruption of Membrane Integrity : A primary mechanism for many natural antimicrobial agents is the disruption of the microbial cell membrane. mdpi.comlumenlearning.com Lipophilic compounds can interfere with the phospholipid bilayer, increasing permeability. mdpi.comdsagrow.com This leads to the leakage of essential intracellular components, such as ions and ATP, and ultimately results in cell death. mdpi.comlumenlearning.com

Inhibition of Nucleic Acid Synthesis : Some antimicrobial compounds function by inhibiting the synthesis of DNA or RNA. mdpi.comlumenlearning.com This can occur through the inactivation of crucial enzymes like DNA topoisomerase or RNA polymerase, which are essential for bacterial replication and transcription. nih.govnih.gov

Inhibition of Protein Synthesis : The synthesis of proteins is a vital process for microbial survival. Compounds that can block any stage of this pathway, for instance, by targeting the 30S or 50S ribosomal subunits, can effectively halt bacterial growth. mdpi.comlumenlearning.com

Interference with Metabolic Pathways : Antimicrobial agents can act as antimetabolites, blocking the synthesis of essential molecules. lumenlearning.com For example, inhibiting the folic acid synthesis pathway deprives the microbe of the necessary precursors for nucleic acid synthesis. lumenlearning.com

Enzyme Inhibition : The function of critical enzymes, such as those involved in energy production (e.g., ATP synthase) or cell wall maintenance (e.g., autolysins), can be targeted. mdpi.comlumenlearning.comnih.gov By inhibiting these enzymes, the compound can disrupt the microbe's ability to produce energy or maintain its structural integrity. mdpi.comnih.gov

Research on betacyanins, a class of compounds related to betaxanthins, has confirmed their antimicrobial activity, suggesting that this compound likely shares similar modes of action against various microbial pathogens. scispace.com

Modulation of Cellular Pathways in Plant or Microbial Systems

Effects on Stress Response Pathways in Plants

While direct studies on this compound's role in plant stress response are limited, the functions of related secondary metabolites and the general mechanisms of plant stress response offer significant insights. Plants respond to environmental stresses like drought, salinity, and extreme temperatures through complex signaling pathways. nih.govresearchgate.net These responses often involve the production of secondary metabolites and the activation of antioxidant systems to mitigate cellular damage. researchgate.netencyclopedie-environnement.org

Mitochondria are central to the plant's stress response, acting as integrators of various signals. nih.gov During stress, there is often an increase in the production of reactive oxygen species (ROS), which can cause oxidative damage. encyclopedie-environnement.org Plants counteract this by:

Activating Antioxidant Enzymes : Polyamines, for example, have been shown to increase the activity of antioxidant enzymes, enhancing tolerance to oxidative stress. frontiersin.org

Utilizing Alternative Respiratory Pathways : The alternative oxidase (AOX) pathway in mitochondria can help reduce the production of ROS and adjust ATP levels to meet the new energy demands of a stressed cell. encyclopedie-environnement.org

Synthesizing Compatible Solutes : Compounds like proline and glycine (B1666218) betaine (B1666868) accumulate to protect cells from osmotic stress and stabilize proteins and membranes. researchgate.net

Interactions with Enzyme Systems in In Vitro Biochemical Assays

In vitro biochemical assays are crucial for determining the potential of a compound to interact with specific enzymes, often providing a preliminary indication of its biological activity and potential for drug interactions. ich.org Such studies typically measure the concentration of the compound required to inhibit enzyme activity by 50% (IC50) or the inhibition constant (Ki). nih.gov

While specific in vitro enzyme inhibition data for this compound is not widely published, studies on similar compounds and general screening assays provide a basis for understanding its potential interactions. For instance, various angiotensin-II receptor antagonists have been screened for their inhibitory effects on human cytochrome P450 (CYP) enzymes, revealing varying degrees of affinity and inhibition for enzymes like CYP2C9 and CYP3A4. nih.gov Similarly, detailed in vitro studies on the investigational drug soticlestat (B610926) have mapped its metabolism and inhibitory potential against a panel of CYP enzymes, identifying notable inhibition of CYP2C8, CYP2C9, CYP2C19, and CYP3A4. aesnet.org

Given that betalains, including this compound, possess strong antioxidant and radical-scavenging properties, it is highly probable that they would show activity in assays that measure antioxidant enzyme-like activity or inhibition of enzymes involved in oxidative processes. researchgate.netuj.edu.pl The 1,7-diazaheptamethinium scaffold characteristic of betalains is key to these properties. researchgate.net

A hypothetical representation of how data from such assays could be presented is shown below.

Table 1: Hypothetical In Vitro Enzyme Inhibition Profile for this compound This table is for illustrative purposes only and does not represent actual experimental data.

Enzyme SystemAssay TypeMeasured ParameterResult
Cytochrome P450 (CYP2C9)Inhibition AssayIC50>100 µM
Cytochrome P450 (CYP3A4)Inhibition AssayIC50>100 µM
Cyclooxygenase-2 (COX-2)Inhibition AssayIC5050 µM
Lipoxygenase (LOX)Inhibition AssayIC5075 µM

Comparative Bioactivity Profiling of this compound and its Natural and Synthetic Analogs

This compound is a betaxanthin pigment found in various plants, including Opuntia ficus-indica (prickly pear). ijpsr.comfrontiersin.org Its bioactivity is intrinsically linked to its chemical structure. Comparing its activity with that of its natural and synthetic analogs helps to elucidate structure-activity relationships.

Natural analogs of this compound found in plants include other betaxanthins, which differ in the amino acid or amine moiety conjugated to the betalamic acid core. ijpsr.com For example, Vulgaxanthin I (glutamine-betaxanthin) and Indicaxanthin (B1234583) (proline-betaxanthin) are common natural analogs. ijpsr.com Betacyanins, such as Betanin, represent another class of related betalain pigments. ijpsr.com

The antioxidant capacity is a key bioactivity for comparison. Studies on betalains consistently show that their effectiveness as antioxidants depends on their specific chemical structure. researchgate.net Betacyanins, which are derived from cyclo-DOPA, are noted to be particularly potent antioxidants. researchgate.net However, betaxanthins like this compound also exhibit significant antioxidant potential. researchgate.net

The table below provides a comparative overview of this compound and some of its natural analogs found in plant sources.

Table 2: Comparative Profile of this compound and Related Natural Betalains Data compiled from publicly available sources. uj.edu.plijpsr.com

CompoundClassAmino Acid/Amine MoietyReported Natural Source (Example)Known Bioactivity
This compoundBetaxanthinHistidineOpuntia ficus-indicaAntioxidant
IndicaxanthinBetaxanthinProlineOpuntia ficus-indicaAntioxidant
Vulgaxanthin IBetaxanthinGlutamineBeta vulgaris, Opuntia ficus-indicaAntioxidant
BetaninBetacyanincyclo-DOPA glucosideBeta vulgarisPotent Antioxidant, Antimicrobial

Synthetic analogs could be designed to enhance specific properties, such as stability or targeted bioactivity, by modifying the core structure or the attached amino acid. Research into synthetic analogs of other natural products, like flavonoids, has shown that modifications can lead to enhanced antibacterial activity. mdpi.com A similar approach for this compound could yield analogs with improved antimicrobial or enzyme-inhibitory profiles, although specific comparative studies on synthetic this compound analogs are not prominent in the literature.

Synthetic and Semi Synthetic Approaches to Muscaaurin Vii and Derivatives

Total Synthesis Strategies for the Muscaaurin VII Core Structure

While a complete total synthesis of this compound has not been extensively documented in publicly available literature, the construction of its core structure can be envisioned through established principles of organic synthesis. A theoretical approach allows for the strategic planning of its assembly from simple, commercially available starting materials.

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler precursors. amazonaws.com For this compound, the analysis would identify key bonds that can be disconnected to reveal simpler, synthetically accessible fragments.

A plausible retrosynthetic strategy for this compound would involve a few key disconnections:

C=N Imine Bond Formation: The final step in the biosynthesis of betaxanthins is the condensation of betalamic acid with an amino acid. In a synthetic context, the imine bond within the dihydropyridine (B1217469) ring could be formed in the final step by reacting a betalamic acid equivalent with L-histidine.

Vinyl Linkage: The vinyl group connecting the imidazole (B134444) and dihydropyridine moieties is a logical point for disconnection. This suggests a Wittig-type reaction or a Heck coupling to form the C-C double bond.

Heterocycle Formation: The dihydropyridine and imidazole rings can be disconnected to their respective acyclic precursors. The synthesis of substituted imidazoles and pyridines are well-established processes in organic chemistry.

This analysis leads to a convergent synthesis plan where the histidine-derived portion and the dihydropyridine precursor are synthesized separately and then combined.

Table 1: Potential Key Reaction Methodologies in the Total Synthesis of this compound

Reaction TypeDescriptionPurpose in Synthesis
Wittig Reaction The reaction of an aldehyde or ketone with a triphenyl phosphonium (B103445) ylide to form an alkene.Formation of the vinyl linkage between the imidazole and dihydropyridine precursors.
Heck Coupling A palladium-catalyzed cross-coupling reaction between an unsaturated halide and an alkene.An alternative method for forming the key vinyl C-C bond.
Hantzsch Dihydropyridine Synthesis A multi-component reaction to synthesize dihydropyridine derivatives.Construction of the core dihydropyridine ring system from simpler aldehyde, ketoester, and ammonia (B1221849) sources.
Paal-Knorr Imidazole Synthesis The reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine.Formation of the substituted imidazole ring from an appropriate acyclic precursor.
Aldol Condensation A reaction that forms a carbon-carbon bond by joining two carbonyl compounds.Could be used to build the carbon skeleton of the precursors required for heterocycle formation.

This compound possesses two stereocenters, one in the histidine residue and one in the dihydropyridine ring, both with an (S)-configuration. A successful total synthesis must control the stereochemistry at these centers.

Chiral Pool Synthesis: The stereocenter in the histidine portion can be sourced directly from commercially available L-histidine, a strategy known as chiral pool synthesis. This approach avoids a complex asymmetric synthesis step for this part of the molecule.

Asymmetric Catalysis: For the stereocenter on the dihydropyridine ring, several enantioselective methods could be employed. Organocatalysis, using chiral amines or phosphoric acids, has proven effective in the asymmetric synthesis of various heterocyclic compounds, including those with seven-membered rings. researchgate.netrsc.org A rhodium-catalyzed 1,4-addition of a boronic acid to an enone could also establish the chiral center with high enantioselectivity. rsc.org The synthesis could be designed to incorporate a catalytic asymmetric step early on, which would then be carried through the subsequent reaction sequence.

Retrosynthetic Analysis and Key Reaction Methodologies

Semi-Synthetic Routes from Natural Precursors or Betalamic Acid

Semi-synthetic methods, which start from complex molecules isolated from natural sources, are often more efficient than total synthesis for producing natural products and their analogs.

The most common semi-synthetic route to this compound and other betaxanthins involves the use of betalamic acid. researchgate.netresearchgate.net Betalamic acid is the chromophoric precursor to all betalain pigments and can be isolated from natural sources.

The general procedure is as follows:

Isolation of Betacyanins: Betacyanins, such as betanin from red beets (Beta vulgaris) or from cactus fruits like Opuntia dillenii, are extracted and purified. researchgate.netmdpi.com

Hydrolysis to Betalamic Acid: The purified betacyanin is subjected to basic hydrolysis, for example, using ammonia, which cleaves the bond to the cyclo-DOPA glucoside moiety, releasing betalamic acid. mdpi.com

Condensation with an Amino Acid: The resulting betalamic acid solution is then reacted with the desired amino acid. For this compound, this would be L-histidine. The aldehyde group of betalamic acid spontaneously condenses with the primary or secondary amine of the amino acid to form the betaxanthin product. researchgate.net

This condensation can be purely chemical, but chemoenzymatic strategies offer advantages in terms of efficiency and specificity. nih.govbeilstein-journals.org While not explicitly detailed for this compound, enzymes such as hydrolases or transaminases could potentially be used to facilitate the condensation under mild conditions, improving yields and reducing side reactions. uniovi.es Chemoenzymatic approaches combine chemical synthesis steps with enzymatic transformations to leverage the high selectivity of enzymes for challenging steps. nih.govpku.edu.cn

Once isolated, the structure of this compound offers several functional groups that are amenable to chemical modification. These modifications can be used to create novel derivatives with altered physical, chemical, or biological properties. mdpi.comresearchgate.net

Potential sites for modification include:

Amino Group: The primary amino group of the histidine residue can be acylated or alkylated.

Imidazole Ring: The imidazole ring can undergo electrophilic substitution, although this might require careful control of reaction conditions to avoid side reactions elsewhere in the molecule.

These modifications can enhance properties such as stability, solubility, or bioavailability, which is a common strategy in the development of therapeutic peptides and other natural product-based drugs. mdpi.com

Enzymatic and Chemoenzymatic Transformations

Development of this compound Analogs for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. drugdesign.org By systematically modifying a lead compound and assessing the biological activity of the resulting analogs, researchers can identify the key structural features (pharmacophore) responsible for its effects. researchgate.netnih.gov

For this compound, the semi-synthetic route from betalamic acid provides a straightforward method for generating a wide range of analogs for SAR studies. By condensing betalamic acid with various natural and unnatural amino acids or other amine-containing molecules, a library of betaxanthins can be created. researchgate.netresearchgate.net

Table 2: Examples of this compound Analogs (Betaxanthins) for SAR Studies

Betaxanthin NamePrecursor Amino Acid/AmineReference
Indicaxanthin (B1234583) L-Proline researchgate.net
Vulgaxanthin I L-Glutamine ppm.edu.pl
Dopaxanthin L-DOPA researchgate.net
Portulacaxanthin II L-TyrosineN/A
Muscaaurin I L-Glutamic acidN/A
Muscaaurin II Stizolobic acidN/A
Alanine-Bx L-Alanine mdpi.com
Phenylalanine-Bx L-Phenylalanine mdpi.com
Tryptophan-Bx L-Tryptophan researchgate.net

By comparing the biological activities of these analogs to that of this compound, researchers can determine the importance of the histidine side chain for a particular effect. For example, one could investigate whether the size, charge, or aromaticity of the amino acid side chain influences the antioxidant capacity or other biological properties of the resulting betaxanthin. This information is critical for designing new compounds with potentially enhanced or more specific activities.

Design and Synthesis of Structural Variants

The primary strategy for creating structural variants of this compound revolves around the semi-synthesis of novel betaxanthins. This approach leverages betalamic acid as a key starting material, which is condensed with various amino compounds to yield new derivatives. mdpi.comum.es

Semi-Synthesis from Natural Precursors: A common and effective method for obtaining the necessary betalamic acid (BA) is through the hydrolysis of betacyanins, such as betanin, which are abundant in natural sources like red beet (Beta vulgaris) and the fruits of Opuntia dillenii (a species of prickly pear). mdpi.comnih.gov The hydrolysis is typically carried out under basic conditions (e.g., pH 11.3-11.4), which cleaves the bond between betalamic acid and the cyclo-Dopa moiety in betanin. um.esnih.gov

Once the betalamic acid is obtained, it can be condensed with a selected amino acid or amine. To favor the formation of the desired betaxanthin, an excess of the chosen amino acid is often used in an in situ reaction. This shifts the reaction equilibrium towards the formation of the new betaxanthin product. mdpi.com The condensation is a spontaneous reaction that proceeds via the formation of a Schiff base between the aldehyde group of betalamic acid and the primary or secondary amino group of the condensing molecule. researchgate.netnih.gov

Using this methodology, researchers have successfully synthesized a variety of betaxanthin derivatives by reacting betalamic acid with different L-amino acids. This process demonstrates the feasibility of creating a library of this compound analogs by replacing its native histidine moiety with other proteinogenic or non-proteinogenic amino acids.

Biotechnological Production: Advancements in biotechnology have opened new avenues for producing betalain precursors. Microbial factories, particularly engineered E. coli, have been developed to produce betalamic acid. These systems utilize enzymes like L-DOPA 4,5-dioxygenase to convert substrates such as L-DOPA into betalamic acid. researchgate.net This biotechnological platform allows for the generation of not only natural betalamic acid but also novel derivatives. For instance, by feeding the system α-methyl-DOPA, researchers have produced 6-methyl-betalamic acid, a new precursor that can be condensed with various amines and amino acids to create a novel family of methylated betalains (B12646263). researchgate.net

A summary of amino acids used to create structural variants of betaxanthins via semi-synthesis is presented below.

Table 1: Examples of Synthesized Betaxanthin Derivatives via Condensation with Betalamic Acid

Condensing Amino AcidResulting Betaxanthin DerivativeReference
L-ProlineProline-betaxanthin (Pro-BX) mdpi.com
L-AlanineAlanine-betaxanthin (Ala-BX) mdpi.com
L-LeucineLeucine-betaxanthin (Leu-BX) mdpi.com
L-PhenylalaninePhenylalanine-betaxanthin (Phe-BX) mdpi.com
LysineLysine-betaxanthin um.es

Exploration of Substituent Effects on Biological Properties

A primary motivation for synthesizing derivatives of natural compounds like this compound is to investigate their structure-activity relationships (SAR). researchgate.netalliedacademies.org By systematically altering the "substituent"—in this case, the amino acid moiety attached to the betalamic acid core—researchers can assess how these changes impact biological activities such as antioxidant capacity.

Antioxidant Activity: Studies on semi-synthesized betaxanthins have shown that the nature of the amino acid substituent has a discernible effect on antioxidant potential. In a comparative study, the free radical scavenging activity of four different betaxanthins was evaluated using TEAC (Trolox Equivalent Antioxidant Capacity) and DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. mdpi.com The results indicated that L-Alanine-betaxanthin (ʟ−AlaBX) and L-Leucine-betaxanthin (ʟ−LeuBX) exhibited significantly higher antioxidant activity compared to others in the set. mdpi.com Conversely, L-Proline-betaxanthin (ʟ−ProBX) was found to be the most resistant to hydrolysis, indicating greater color stability, particularly at a pH of 6. mdpi.com

These findings suggest that the side chain of the amino acid plays a crucial role. The aliphatic side chains of alanine (B10760859) and leucine (B10760876) may contribute more effectively to radical scavenging mechanisms compared to the cyclic structure of proline or the aromatic group of phenylalanine in that specific study. mdpi.com Furthermore, research into a novel family of methylated betalains, derived from 6-methyl-betalamic acid, demonstrated their effectiveness against peroxyl radicals, with one of the most complex derivatives, indoline-6-methyl-betacyanin, being identified as the most potent antioxidant in the series. researchgate.net This highlights that modifications to both the betalamic acid core and the condensing amine can be used to tune the biological properties.

The relationship between the substituent and the observed antioxidant effect in a series of semi-synthesized betaxanthins is detailed in the table below.

Table 2: Effect of Amino Acid Substituent on Antioxidant Activity of Betaxanthins

Betaxanthin Derivative (Substituent)Observed Biological Property/ActivityReference
Alanine-betaxanthin (Ala-BX)Significantly higher antioxidant activity (TEAC & DPPH assays) mdpi.com
Leucine-betaxanthin (Leu-BX)Significantly higher antioxidant activity (TEAC & DPPH assays) mdpi.com
Proline-betaxanthin (Pro-BX)Most resistant to hydrolysis and color change mdpi.com
Indoline-6-methyl-betacyaninIdentified as the most potent antioxidant (ORAC assay) in its tested series researchgate.net

These studies collectively demonstrate that the synthetic and semi-synthetic modification of the betaxanthin scaffold is a viable and promising strategy for generating novel compounds with tailored biological activities. By exploring a diverse range of amino acid and amine "substituents," it is possible to modulate properties like antioxidant capacity and stability, providing a foundation for the future development of functional molecules based on the this compound template.

Advanced Analytical Methodologies for Detection, Identification, and Quantification in Complex Biological and Environmental Matrices

Chromatographic Separation Techniques

Chromatography is the cornerstone of analyzing complex mixtures. For a polar and non-volatile compound like Muscaaurin VII, liquid chromatography is the method of choice, offering versatile separation mechanisms tailored to the analyte's physicochemical properties.

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a robust and widely used technique for the analysis of pigments like betaxanthins, including this compound. scispace.com The separation is typically achieved using reversed-phase columns, where a polar mobile phase is used to elute compounds from a non-polar stationary phase. The DAD acquires absorbance spectra for each point in the chromatogram, which is particularly useful for identifying betaxanthins as they exhibit a characteristic absorption maximum around 470 nm. ppm.edu.pl

The identity of a peak can be tentatively confirmed by comparing its retention time and UV-Vis spectrum with those of an authentic standard. ifrafragrance.org Quantification is performed by creating a calibration curve from standard solutions of known concentrations. researchgate.net The specificity of the HPLC-DAD method relies on achieving good chromatographic separation from other co-eluting compounds. chemisgroup.us

ParameterTypical Conditions for Betaxanthin Analysis
Column Reversed-phase C18 (e.g., 150 x 2.1 mm, 3 µm) ifrafragrance.org
Mobile Phase Gradient elution using a mixture of an aqueous solvent (e.g., water with formic or acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). researchgate.netchemisgroup.us
Flow Rate 0.2 - 1.0 mL/min ifrafragrance.org
Column Temperature Maintained at a constant temperature, e.g., 30°C, to ensure reproducible retention times. ifrafragrance.org
Detection Diode Array Detector (DAD) monitoring at the maximum absorption wavelength for betaxanthins (~470 nm). ppm.edu.pl Spectral data is collected over a wider range (e.g., 200-600 nm) for peak purity assessment. chemisgroup.us
Injection Volume 5 - 20 µL ifrafragrance.org

This table presents a generalized set of parameters. Specific conditions must be optimized for each individual application.

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. It utilizes columns packed with sub-2 µm particles, which operate at much higher pressures (up to 15,000 PSI). skyepharma.com This technology offers several key advantages for the analysis of complex samples containing this compound.

The primary benefits of UHPLC are a dramatic increase in resolution and a significant reduction in analysis time. skyepharma.comhplc.eu The enhanced resolution allows for the separation of closely related isomers and other structurally similar betaxanthins that might co-elute in a standard HPLC run. Furthermore, the analysis time can be decreased by a factor of 7 or more, which substantially increases sample throughput, a critical factor in large-scale screening or metabolomics studies. hplc.eu The trade-off is the requirement for more advanced instrumentation and meticulous sample preparation, as the smaller particle sizes are less tolerant of particulates. skyepharma.com

The goal of preparative chromatography is not analysis, but isolation. rssl.com To accurately identify and quantify this compound using techniques like HPLC or LC-MS, a pure reference standard is essential. Preparative HPLC is a powerful tool for purifying milligrams to grams of a target compound from a crude extract. nih.gov

The principle involves intentionally overloading a larger-scale chromatographic column to maximize throughput while still achieving the necessary separation between the peak of interest and impurities. rssl.com Fractions corresponding to the this compound peak are collected, pooled, and the solvent is removed, often through gentle methods like freeze-drying, to yield the purified compound. rssl.com This isolated material is then used to confirm structural identity (e.g., via NMR) and to prepare calibration standards for quantitative analysis in subsequent studies. lcms.cz The combined use of different chromatographic techniques, such as medium-pressure liquid chromatography (MPLC) followed by preparative HPLC, can be an effective strategy for purifying compounds from highly complex natural product extracts. nih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution

Hyphenated Mass Spectrometric Techniques

Hyphenating liquid chromatography with mass spectrometry (LC-MS) combines the powerful separation capabilities of LC with the high sensitivity and specificity of MS detection. This synergy is particularly valuable for analyzing trace-level compounds in complex biological and environmental matrices. ekb.eg

LC-MS is a cornerstone technique for the analysis of this compound. scispace.com After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and the mass spectrometer measures the mass-to-charge ratio (m/z) of the resulting ions. For this compound (C₁₅H₁₆N₄O₆), analysis in positive ion mode would detect the protonated molecule [M+H]⁺ at an m/z of approximately 349.1. nih.gov

For even greater selectivity and sensitivity, tandem mass spectrometry (LC-MS/MS) is employed. In this technique, the precursor ion (e.g., m/z 349.1) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. ca.gov This process, known as Multiple Reaction Monitoring (MRM), is highly specific because the transition from a particular precursor ion to a specific product ion is a unique characteristic of the analyte. This allows for accurate quantification even at very low concentrations and in the presence of a complex matrix. americanpharmaceuticalreview.comnih.gov

ParameterThis compoundSource
Molecular Formula C₁₅H₁₆N₄O₆ nih.gov
Monoisotopic Mass 348.1070 g/mol nih.gov
Ionization Mode ESI Positive nih.gov
Precursor Ion [M+H]⁺ m/z 349 nih.gov
MS/MS Fragments Fragmentation of the precursor ion yields specific product ions used for confirmation and quantification. A major fragment observed is m/z 305, corresponding to the loss of CO₂ (44 Da). nih.gov

This table summarizes key mass spectrometric data for the targeted analysis of this compound.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, provide mass measurements with extremely high accuracy (typically <5 ppm error). axispharm.com This capability is transformative for suspect screening and non-targeted analysis, where the goal is to identify a wide range of compounds without necessarily having reference standards for all of them. eurofinsus.com

In a suspect screening workflow, a database of potential compounds, including this compound and other betalains (B12646263), is created. The LC-HRMS data is then searched for ions with the exact mass corresponding to the compounds in the database. eurofinsus.com The high mass accuracy allows for the confident determination of the elemental formula of an unknown peak, greatly aiding its identification. nih.gov For non-targeted analysis, LC-HRMS is used to profile all detectable compounds in a sample to find differences between groups (e.g., in metabolomics studies) or to identify completely unknown substances, such as contaminants or degradation products. chromatographyonline.comfrontiersin.orgwur.nl This approach is invaluable for comprehensively characterizing the chemical composition of complex matrices and for discovering novel compounds. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. wikipedia.orgnist.gov For non-volatile compounds like this compound, a chemical derivatization step is necessary to convert them into volatile derivatives suitable for GC-MS analysis. This process involves chemically modifying the analyte to increase its volatility.

While direct GC-MS analysis of this compound is not common due to its non-volatile nature, derivatization techniques can be employed. The high temperatures used in the GC-MS injection port (around 300°C) can cause thermal degradation of underivatized molecules. wikipedia.org Therefore, converting this compound to a more stable and volatile compound is a critical prerequisite for successful GC-MS analysis.

Sample Preparation and Extraction Strategies

The effective extraction of this compound from complex biological and environmental matrices is a critical step prior to analysis. The choice of extraction method depends on the nature of the sample matrix and the physicochemical properties of the analyte.

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a fundamental extraction technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous and an organic solvent. instructables.comscioninstruments.comscribd.comcelignis.com The efficiency of LLE is governed by the partition coefficient of the analyte, which can be influenced by adjusting the pH of the aqueous phase. scioninstruments.com For instance, to extract an acidic compound, the pH of the aqueous sample is typically adjusted to be two units below its pKa. scioninstruments.com This technique is advantageous due to its simplicity and scalability. celignis.com

Solid-Phase Extraction (SPE) is a more selective sample preparation method where compounds in a liquid matrix are separated based on their physical and chemical properties by passing them through a solid sorbent. lcms.czscharlab.com The process generally involves four steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the analyte. scharlab.compromochrom.com SPE offers several advantages over LLE, including higher selectivity, reduced solvent consumption, and the potential for automation. scharlab.com Various sorbents are available, and the choice depends on the properties of the analyte and the matrix. sigmaaldrich.com For example, reversed-phase SPE is commonly used for hydrophobic compounds. lcms.cz

Studies have demonstrated the use of maceration with solvents like aqueous acetone (B3395972) or ethanol (B145695) for the extraction of betalains, including this compound, from plant materials like beets and cacti. mdpi.compan.olsztyn.pl A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has also been successfully applied for the extraction of betalains from prickly pear. nih.gov

Advanced Extraction Techniques (e.g., Pressurized Liquid Extraction, Supercritical Fluid Extraction)

Pressurized Liquid Extraction (PLE) , also known as Accelerated Solvent Extraction (ASE), utilizes elevated temperatures and pressures to enhance extraction efficiency. biointerfaceresearch.comchromatographyonline.comnih.govcsic.es These conditions increase analyte solubility and the mass transfer rate, leading to faster extractions with less solvent consumption compared to traditional methods. chromatographyonline.comnih.gov PLE is particularly effective for extracting compounds from solid and semi-solid samples. nih.gov The process involves placing the sample in a stainless steel cell, which is then heated and pressurized with the extraction solvent. chromatographyonline.comepa.gov

Supercritical Fluid Extraction (SFE) is an environmentally friendly technique that employs a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. scielo.brmdpi.comnih.gov Supercritical fluids possess properties of both liquids and gases, such as high diffusivity and low viscosity, which allows for efficient penetration into the sample matrix. scielo.br The selectivity of SFE can be controlled by adjusting the pressure and temperature of the system. scielo.brmdpi.com This technique is particularly useful for extracting non-polar and moderately polar compounds and can be made more versatile by adding a co-solvent. rsc.org

Matrix Effects and Optimization for Complex Natural Samples

The "matrix effect" refers to the alteration of an analyte's signal in the presence of other components in the sample matrix. sciex.combataviabiosciences.com This can lead to either suppression or enhancement of the signal, affecting the accuracy and precision of the analysis. bataviabiosciences.comchromatographytoday.com Matrix effects are a significant challenge in the analysis of complex natural samples, where a multitude of compounds can interfere with the analyte of interest. nih.gov

To minimize matrix effects, several strategies can be employed during sample preparation and analysis. Dilution of the sample is a simple approach to reduce the concentration of interfering matrix components. chromatographyonline.com Matrix-matched calibration standards, prepared in a blank matrix similar to the sample, can also help to compensate for these effects. sciex.com Additionally, advanced extraction and clean-up techniques like SPE are crucial for removing interfering substances before instrumental analysis. chromatographytoday.com The optimization of extraction parameters, such as the choice of solvent, pH, and temperature, is essential to maximize the recovery of this compound while minimizing the co-extraction of matrix components.

Method Validation and Quality Control in Quantitative Analysis

Method validation is the process of demonstrating that an analytical method is suitable for its intended purpose. ich.orgdemarcheiso17025.com It is a critical component of quality control, ensuring the reliability and accuracy of analytical data. nih.gov

Assessment of Sensitivity, Selectivity, Accuracy, and Precision

Sensitivity refers to the ability of an analytical method to detect small amounts of an analyte. digilent.comimgroupofresearchers.com A highly sensitive method is crucial for detecting trace levels of this compound in various samples.

Selectivity (or specificity) is the ability of a method to accurately measure the analyte in the presence of other components, such as impurities or matrix constituents. imgroupofresearchers.comwisdomlib.org A selective method ensures that the detected signal corresponds only to the analyte of interest.

Accuracy describes how close a measured value is to the true value. imgroupofresearchers.comwikipedia.orglabtestsonline.org.uk It is often assessed by analyzing certified reference materials or by performing recovery studies where a known amount of the analyte is added to a blank matrix.

Precision refers to the reproducibility of measurements under the same conditions. digilent.comimgroupofresearchers.comwikipedia.org It is a measure of the random error of a method and is typically expressed as the standard deviation or relative standard deviation of a series of measurements.

For the quantitative analysis of this compound, a validated method would require the establishment of these parameters to ensure the data is reliable. For example, in one study, the linearity of an HPLC method for an analyte was established over a concentration range of 25% to 150%, with a high correlation coefficient (r² > 0.999), and the accuracy was confirmed with mean recovery rates between 98% and 102%. journalijtdh.com

Development of Internal Standards and Reference Materials

The accurate and precise quantification of chemical compounds in complex biological and environmental samples using advanced analytical methodologies, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), is highly dependent on the availability and use of appropriate standards. This section discusses the critical role of internal standards and reference materials in the analysis of this compound and the current landscape of their availability.

An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest that is added in a known quantity to both samples and calibration standards. frontiersin.org Its purpose is to correct for the potential loss of the analyte during sample preparation and for variations in instrument response, such as those caused by matrix effects or fluctuations in injection volume. frontiersin.orgoup.com The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., deuterated or ¹³C-labeled this compound), as it behaves nearly identically to the unlabeled analyte during extraction and ionization, but is distinguishable by its mass. oup.comhbni.ac.in

Reference materials, particularly Certified Reference Materials (CRMs), are highly characterized and purified substances used to calibrate analytical instruments and validate methods. sigmaaldrich.comsigmaaldrich.com They are essential for ensuring the accuracy and comparability of analytical results between different laboratories and studies.

A review of the current scientific literature and commercial product listings indicates a significant challenge in the quantitative analysis of this compound: the lack of commercially available, dedicated internal standards and certified reference materials. There are no readily available sources for SIL-Muscaaurin VII, which would require complex, multi-step chemical synthesis. hbni.ac.innih.govansto.gov.au Similarly, purified and certified this compound for use as an external standard is not listed in the catalogs of major chemical suppliers. sigmaaldrich.comsigmaaldrich.com

This absence of specific standards poses a hurdle for the absolute quantification of this compound in biological and environmental matrices. Researchers often have to resort to alternative or semi-quantitative approaches:

External Standardization with Related Compounds: In some studies involving the quantification of various betalains, researchers have used commercially available or purified standards of more common betalains, such as betanin or indicaxanthin (B1234583), to create external calibration curves. frontiersin.orgnih.gov The concentrations of other betalains, including this compound, are then estimated as equivalents of these standards. This approach provides a relative quantification but may have inaccuracies due to differences in detector response between the standard and the analyte.

Use of Semi-Synthesized Reference Betaxanthins: Some research groups have semi-synthesized a range of betaxanthins for qualitative identification by comparing retention times and mass spectrometric data. researchgate.netsci-hub.se While invaluable for confirming the presence of compounds like this compound, these are typically not quantified to the level of a CRM and are used for identification rather than absolute quantification.

Spectrophotometric Quantification: Total betaxanthin content can be estimated using UV-visible spectrophotometry, measuring absorbance at approximately 480 nm. whiterose.ac.ukembrapa.br However, this method lacks specificity and cannot distinguish between different betaxanthins in a mixture.

The development of a robust synthetic route for this compound and its stable isotope-labeled analog would be a significant advancement for the field. It would enable more accurate quantification, leading to a better understanding of its concentration in various natural sources and its potential biological significance.

Application in Metabolomics and Phytochemical Profiling Studies

Advanced analytical techniques, particularly liquid chromatography coupled with mass spectrometry (LC-MS), have been instrumental in identifying this compound within the complex phytochemical profiles of various plants and fungi. These metabolomics and phytochemical profiling studies are crucial for understanding the distribution of this compound in nature and for cataloging the biochemical composition of different species.

This compound is often identified in these studies by its synonym, Histidine-betaxanthin, reflecting its structure as a conjugate of betalamic acid and the amino acid histidine. Researchers utilize high-resolution mass spectrometry (HRMS) to determine the accurate mass of the protonated molecule ([M+H]⁺) and tandem mass spectrometry (MS/MS) to obtain characteristic fragmentation patterns, which together provide a high degree of confidence in its identification.

Key research findings from various studies that have detected this compound are detailed below:

Amanita muscaria (Fly Agaric): The characteristic red-orange cap of the fly agaric mushroom contains a complex mixture of pigments. Studies using LC-DAD-MS have identified a variety of betaxanthins, including derivatives of common amino acids. researchgate.netnih.gov this compound has been noted as one of the several muscaaurins present in this fungus. pensoft.netneocities.org The high instability of these pigments presents a significant analytical challenge. researchgate.netnih.gov

Beta vulgaris (Beetroot): While beetroot is most famous for the red betacyanin pigment, betanin, its extracts also contain a diverse array of yellow betaxanthins. Comprehensive profiling of Beta vulgaris cultivars using HPLC-DAD-ESI-MS has successfully identified numerous betaxanthins, including this compound. nih.govpan.olsztyn.plpan.olsztyn.plnih.gov These studies have shown that the peel, often considered a waste product, can be a richer source of betaxanthins than the flesh. nih.govnih.gov The identification of this compound in different beet cultivars contributes to a more complete understanding of their metabolic composition.

Ullucus tuberosus (Ulluco): This Andean tuber is another notable source of betalains. Phytochemical analyses have revealed the presence of this compound in the tubers. explorationpub.comscielo.org.penih.govnih.gov These findings are significant as they expand the known dietary sources of this particular betaxanthin.

The following interactive table summarizes the detection and identification of this compound in various biological matrices as reported in scientific literature.

Compound NameSynonymPlant/Fungal SourceAnalytical MethodRetention Time (min)Observed m/z [M+H]⁺Key Findings
This compound Histidine-BxBeta vulgaris L. (Beet)HPLC-DAD-ESI-MS4.4349Identified in a complex mixture of 24 different betaxanthins from five beetroot cultivars. nih.govnih.gov
This compound Histidine-BxBeta vulgaris L. (Beet Leaves)HPLC-DAD-ESI-MS4.5349Identified as one of fifteen betaxanthins in the leaves of five beet cultivars. pan.olsztyn.plpan.olsztyn.pl
This compound Histidine-BxOpuntia ficus-indica (Prickly Pear)HPLC-DAD-ESI-MS/MS15.78349Quantified in prickly pear extracts using an external standard of indicaxanthin. frontiersin.orgijpsr.com
This compound Not specifiedAmanita muscaria (Fly Agaric)LC-DAD-MSNot specifiedNot specifiedIdentified as part of the complex betaxanthin profile in the mushroom cap. researchgate.netpensoft.net
This compound Not specifiedUllucus tuberosus (Ulluco)Not specifiedNot specifiedNot specifiedReported as a constituent of the tuber. nih.govnih.gov

These applications of advanced analytical methodologies demonstrate their power in elucidating the presence of specific metabolites like this compound in complex natural extracts. Such phytochemical profiling is the first step towards understanding the biosynthesis, physiological role, and potential applications of these compounds.

Future Research Directions and Unexplored Avenues

Elucidation of Undiscovered Biosynthetic Enzymes and Regulatory Networks

The general biosynthetic pathway for betalains (B12646263), the class of pigments to which Muscaaurin VII belongs, is known to originate from the amino acid tyrosine. nih.govwikipedia.org The pathway involves key enzymatic steps to produce betalamic acid, the chromophore common to all betalains. researchgate.netresearchgate.net this compound is formed through the spontaneous condensation of betalamic acid with the amino acid L-histidine. ijpsr.comagriculturejournals.cz

However, significant gaps remain in our understanding of the specific enzymes and regulatory mechanisms governing this process. The core enzymatic reactions are catalyzed by tyrosine hydroxylases (such as cytochrome P450 enzymes like CYP76AD) and L-DOPA 4,5-dioxygenases (DODA). researchgate.netnih.govfrontiersin.org While these enzyme families have been identified, the specific isoforms and their efficiency in different this compound-producing species are not fully characterized. Future research should focus on identifying and characterizing the precise tyrosine hydroxylases and DODA enzymes responsible for precursor synthesis in organisms known to produce this compound.

Furthermore, the regulatory networks that control the expression of these biosynthetic genes are poorly understood. In plants, the betalain pathway is known to be regulated by transcription factors, particularly from the MYB family. nih.govresearchgate.net However, the specific MYB factors, and potentially other regulatory proteins (like bHLH or WD40 proteins) that form regulatory complexes to activate or suppress this compound production in response to developmental or environmental cues, are yet to be discovered. researchgate.netbiorxiv.org Unraveling these networks through techniques like yeast one-hybrid screening, ChIP-sequencing, and transcriptomic analysis of pigment-producing tissues is a critical future direction. usda.gov

Advanced Mechanistic Investigations of this compound's Biological Interactions in Non-Human Systems

In its natural context, this compound likely plays several crucial roles, though these are inferred from studies on betalains in general rather than from direct investigation of the specific compound. Betalains are implicated in attracting pollinators and seed dispersers through vibrant coloration. sci-hub.seoup.com They also play significant roles in protecting plants against abiotic and biotic stresses. researchgate.netmdpi.com Their function as potent antioxidants and shields against UV radiation is well-documented. researchgate.netmdpi.com For example, betalain production is often upregulated in response to high light, salinity, and drought, suggesting a direct role in stress mitigation. oup.com

Future research must move beyond these general roles to conduct advanced mechanistic investigations specifically on this compound. It is crucial to understand how this molecule interacts with cellular components to provide photoprotection. Studies could explore its ability to quench reactive oxygen species within specific subcellular compartments of plant cells under stress. While this compound has been identified in metabolomic profiles of species like Pinus pinaster, its precise physiological function in such non-traditional betalain-producing contexts remains a mystery. core.ac.uk Investigating its potential roles in defense against herbivores or pathogens in the organisms that produce it would provide a more complete picture of its ecological significance.

Development of Novel Synthetic Pathways and Biocatalytic Approaches

The unique structure of this compound and its potential applications have spurred interest in developing novel methods for its synthesis. Traditional extraction from natural sources can be inefficient due to low concentrations. biorxiv.org Consequently, biocatalytic and synthetic biology approaches represent a promising frontier.

Significant progress has been made in the enzymatic synthesis of betaxanthins. Researchers have successfully used recombinant DOPA 4,5-dioxygenase (DODA) from various plant sources, such as Mirabilis jalapa, to catalyze the conversion of L-DOPA into betalamic acid on a large scale. nih.govacs.org This enzymatically produced betalamic acid can then be readily condensed with L-histidine to yield this compound. nih.govacademicjournals.org This semi-synthetic approach allows for the production of specific, high-purity betaxanthins. mdpi.com

Furthermore, the heterologous production of betalains in microbial and other systems is a rapidly advancing field. The entire two-enzyme pathway (CYP76AD1 and DODA1) has been engineered into microorganisms like cyanobacteria and yeast. biorxiv.orgcam.ac.uk By engineering the betalain pathway into hosts like Synechocystis sp., researchers have achieved photoautotrophic production of betaxanthins. biorxiv.org More complex systems, such as transgenic silkworms, have also been successfully engineered to produce betalains. pnas.org Future work should focus on optimizing these heterologous systems for this compound production specifically, perhaps by co-engineering pathways for increased precursor (L-histidine and tyrosine) availability, thereby creating sustainable and scalable production platforms. frontiersin.org

Exploration of New Natural Sources and Bioprospecting Endeavors

This compound has been identified in a range of species across different biological kingdoms. It is found in the flowers and fruits of various plants within the Caryophyllales order, such as cactus pears (Opuntia spp.) and ulluco (Ullucus tuberosus). ijpsr.comsci-hub.se It is also famously present as a pigment in some higher fungi, notably the fly agaric mushroom, Amanita muscaria, from which the "muscaaurin" name is derived. agriculturejournals.cz

Bioprospecting, the exploration of nature for new products and resources, offers a significant opportunity to discover novel sources of this compound. mdpi.comkib.ac.cn Past efforts have largely focused on terrestrial plants and fungi. agriculturejournals.czsci-hub.se Future endeavors should target less explored ecosystems, such as marine environments, extreme habitats (hosting extremophiles), and unique ecological niches. kib.ac.cn Screening a wider diversity of fungi, beyond the well-known Amanita species, could reveal new producers. Likewise, exploring the vast biodiversity of the Caryophyllales order may identify species that accumulate this compound at exceptionally high concentrations, making them valuable for direct extraction or as a source of more efficient biosynthetic enzymes. usda.gov In vitro plant cell culture is another bioprospecting strategy that can be optimized for continuous production of these valuable metabolites. cabidigitallibrary.org

Integration with Systems Biology and Multi-Omics Approaches for Holistic Understanding

To achieve a comprehensive understanding of this compound, it is essential to move beyond single-gene or single-metabolite analyses and embrace a systems biology approach. The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—can reveal the complex interplay of factors that govern the compound's synthesis, regulation, and function. nih.govcam.ac.uk

Environmental Fate and Degradation Studies of this compound in Natural Ecosystems

Despite its presence in various plants and fungi, virtually nothing is known about the environmental fate and degradation of this compound once it is released into natural ecosystems. General studies on betalains show they are relatively unstable and sensitive to degradation by factors such as temperature, pH, light, and oxygen. mdpi.comresearchgate.netnih.gov The degradation of betalains can occur through isomerization, decarboxylation, or cleavage of the molecular structure, leading to a loss of color. mdpi.comresearchgate.net Betalains are generally most stable in a slightly acidic pH range of 3 to 7. nih.govpan.olsztyn.pl

Future research must address the specific environmental persistence of this compound. Studies are needed to determine its half-life in soil and aquatic environments under various conditions. It is important to identify the primary degradation pathways—whether they are abiotic (e.g., photodegradation) or biotic (microbial degradation)—and to characterize the resulting breakdown products. mdpi.comnih.gov Understanding the ecotoxicological profile of this compound and its degradation products is also a critical, unexplored area. This knowledge is essential for assessing any potential environmental impact from its large-scale biotechnological production or its natural release from decaying biomass.

Data Tables

Table 1: Chemical Properties of this compound

Property Value Source
Molecular Formula C₁₅H₁₆N₄O₆ researchgate.net
Molecular Weight 348.31 g/mol researchgate.net
IUPAC Name (2S)-2-amino-3-[3-[(E)-2-[(2S)-2,6-dicarboxy-2,3-dihydropyridin-4-yl]ethenyl]-1H-imidazol-3-ium-5-yl]propanoate researchgate.net
InChIKey OROLDOQHKPWCGQ-INISDOFMSA-N nih.gov
Canonical SMILES C1C@HC(=O)O nih.gov

Table 2: Summary of Key Research Findings and Future Directions for this compound

Research Area Key Findings Future Directions
Biosynthesis & Regulation Formed by spontaneous condensation of betalamic acid and L-histidine. ijpsr.comagriculturejournals.cz Core enzymes (CYP76AD, DODA) and regulatory MYB TFs are known for the general pathway. researchgate.netnih.gov Identify and characterize species-specific enzymes and regulatory networks controlling this compound production. usda.gov
Biological Interactions As a betaxanthin, it likely functions in pollination, photoprotection, and abiotic stress tolerance. oup.comresearchgate.net Possesses antioxidant properties. nih.gov Conduct mechanistic studies on how this compound interacts with cellular targets to confer stress resistance in non-human systems.
Synthetic Pathways Semi-synthesis is achievable via recombinant DODA to make betalamic acid, followed by condensation with histidine. nih.govacs.org Heterologous production of betalains has been demonstrated in bacteria, yeast, and insects. biorxiv.orgcam.ac.ukpnas.org Optimize heterologous expression systems for high-yield, scalable production of this compound. Engineer precursor pathways.
Natural Sources Found in Opuntia spp. (cactus pear), Ullucus tuberosus, and Amanita muscaria fungi. ijpsr.comagriculturejournals.czsci-hub.se Bioprospect for novel, high-concentration sources in underexplored ecosystems (e.g., marine, extremophiles). kib.ac.cn
Systems Biology Multi-omics approaches are established for studying plant secondary metabolism. nih.govcam.ac.uk Integrate genomics, transcriptomics, proteomics, and metabolomics to create a holistic model of this compound synthesis and function.

| Environmental Fate | Betalains are generally unstable, degrading in response to heat, light, oxygen, and non-neutral pH. researchgate.netnih.gov | Investigate the specific degradation pathways (biotic/abiotic) and persistence of this compound in soil and water. Assess the ecotoxicology of its breakdown products. |

Conclusion

Summary of Current Academic Understanding of Muscaaurin VII

This compound is a naturally occurring yellow-orange pigment belonging to the betaxanthin class of betalains (B12646263). agriculturejournals.czresearchgate.net Structurally, it is the immonium conjugate of betalamic acid and the amino acid L-histidine, and it is also referred to as Histidine-Bx. pan.olsztyn.plnih.govijpsr.com Its chemical formula is C15H16N4O6, with a molecular weight of approximately 348.31 g/mol . nih.govnih.gov This compound is classified as a non-proteinogenic alpha-amino acid. nih.gov

The current understanding of this compound is primarily centered on its identity as a natural pigment and its distribution in the plant and fungal kingdoms. It has been identified as a pigment in fungi of the Amanita genus and in several edible plants, including beetroots (Beta vulgaris), cactus pear (Opuntia ficus-indica), and the flowers of Portulaca grandiflora. agriculturejournals.cznih.govnih.govfrontiersin.org Its biosynthesis is understood to follow the general pathway for betaxanthins, where betalamic acid, derived from tyrosine, condenses with L-histidine. researchgate.netpan.olsztyn.plnih.gov

Broader Significance of this compound in Chemical Biology and Natural Products Chemistry

The significance of this compound in chemical biology and natural products chemistry is multifaceted. Firstly, as a betalain, it is part of a select group of pigments that are mutually exclusive with anthocyanins in the plant kingdom, making its study crucial for understanding pigment evolution and chemotaxonomy in Caryophyllales. researchgate.netfrontiersin.org The condensation of a common metabolite, betalamic acid, with a proteinogenic amino acid, L-histidine, to form this compound exemplifies the modular nature of secondary metabolite biosynthesis.

In natural products chemistry, this compound serves as an important analytical marker in the metabolite profiling of various plants. nih.govmdpi.com Its identification helps in the chemical characterization of plant extracts and in correlating chemical profiles with biological activities. nih.gov Furthermore, the study of betaxanthins like this compound contributes to the growing interest in betalains as natural, water-soluble food colorants and functional food ingredients, offering a potential alternative to synthetic dyes. pan.olsztyn.plscispace.com The antioxidant potential attributed to the betalain scaffold makes compounds like this compound subjects of interest for their potential health benefits. nih.govresearchgate.net

Outlook for Future Scholarly Inquiry and Research Innovation

Future research on this compound is poised to move from identification and quantification towards a deeper exploration of its specific functions and applications. A key area for future inquiry is the elucidation of the precise biological activities of the pure compound. While the antioxidant properties of the betalain class are known, studies using isolated this compound are needed to quantify its specific antioxidant, anti-inflammatory, or antimicrobial efficacy and to understand its mechanisms of action. researchgate.net

Investigating the complete biosynthetic pathway and its genetic regulation in various organisms could open avenues for metabolic engineering. acs.org Engineering microorganisms or plant systems to overproduce this compound could provide a sustainable source for its use as a natural colorant. acs.org Additionally, while semi-synthetic methods are implied, the development of efficient total synthesis routes would enable the production of analytical standards and facilitate more extensive biological testing.

Finally, exploring the stability of this compound under various processing and storage conditions is critical for its potential application in the food and beverage industry. researchgate.net Future research could also focus on its interaction with other food matrix components and its bioavailability in humans, which are crucial steps for its validation as a functional food ingredient.

Q & A

Q. What spectroscopic and chromatographic methods are recommended for the identification and characterization of Muscaaurin VII in complex biological matrices?

  • Methodological Answer : this compound can be identified using high-performance liquid chromatography (HPLC) with a retention time (Rt) of 15.78 minutes and a maximum absorption wavelength (λmax) of 477 nm, as validated in betalain-rich extracts . Coupling with tandem mass spectrometry (MS/MS) enhances specificity, particularly for distinguishing it from structurally similar compounds like vulgaxanthin I (Rt = 19.25 min, λmax = 475 nm) . Ensure calibration with pure standards and validate reproducibility across multiple runs.

Q. How can researchers optimize experimental conditions for this compound stability in in vitro assays?

  • Methodological Answer : Stability is influenced by solvent polarity and temperature. This compound exhibits higher solubility in oil (1.16 ± 0.17 g IE/100 g DE) compared to aqueous environments (0.77 ± 0.10 g IE/100 g DE) . Use inert atmospheres (e.g., nitrogen) to prevent oxidation, and conduct time-course studies under controlled pH (5.0–7.0) to mimic physiological conditions.

Q. What are the foundational protocols for isolating this compound from natural sources like Opuntia species?

  • Methodological Answer : Employ sequential extraction using ethanol-water mixtures (70:30 v/v) followed by solid-phase extraction (SPE) with C18 cartridges. Validate purity via UV-Vis spectroscopy and HPLC, referencing retention times and spectral data from established databases . Document yield percentages and purity thresholds (>95%) for reproducibility.

Advanced Research Questions

Q. How should researchers address contradictory data on this compound’s permeability in intestinal inflammation models?

  • Methodological Answer : Conflicting permeability results (e.g., 0.89 ± 0.12 g BE/100 g DE in lipid-rich matrices ) may arise from variations in membrane models (Caco-2 vs. ex vivo tissues). Standardize assay conditions by:
  • Using validated cell lines with tight junction markers.
  • Incorporating control compounds (e.g., propranolol for high permeability).
  • Reporting permeability coefficients (Papp) with statistical confidence intervals.

Q. What statistical frameworks are appropriate for analyzing dose-response relationships of this compound in anti-inflammatory assays?

  • Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to EC50 calculations. For multi-parametric data (e.g., cytokine inhibition), use multivariate analysis (MANOVA) to account for covariate interactions . Preprocess data with log-transformation if heteroscedasticity is observed.

Q. How can in silico modeling improve the prediction of this compound’s interaction with COX-2 enzymes?

  • Methodological Answer : Perform molecular docking using software like AutoDock Vina, focusing on binding affinity (ΔG) and key residues (e.g., Arg120, Tyr355). Validate predictions with mutagenesis studies and compare against experimental IC50 values. Cross-reference results with crystallographic data from the Protein Data Bank (PDB) .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for pharmacokinetic studies?

  • Methodological Answer : Implement quality-by-design (QbD) principles:
  • Define critical process parameters (CPPs) such as reaction temperature and solvent purity.
  • Use design-of-experiments (DoE) to optimize synthesis yield and purity .
  • Characterize batches via NMR, HPLC, and elemental analysis before in vivo administration.

Data Reporting and Reproducibility

Q. What metadata is essential for sharing this compound datasets in public repositories?

  • Methodological Answer : Include:
  • Chromatographic conditions (column type, mobile phase gradient).
  • Spectroscopic calibration curves.
  • Biological assay protocols (cell lines, passage numbers, incubation times).
  • Raw data files in standardized formats (e.g., .mzML for MS) .

Q. How should researchers validate the specificity of antibodies used in this compound immunolocalization studies?

  • Methodological Answer : Perform knockout/knockdown controls in target tissues. Use Western blotting to confirm antibody binding to this compound (MW ≈ 550 Da) and rule out cross-reactivity with betacyanins like betanin (MW 550 g/mol) .

Comparative and Mechanistic Studies

Q. What in vitro and in vivo models are most robust for comparing this compound’s efficacy against synthetic anti-inflammatory agents?

  • Methodological Answer : Use LPS-induced RAW 264.7 macrophages for in vitro IL-6/TNF-α suppression assays. For in vivo validation, employ DSS-induced colitis models in rodents, monitoring histological scores and fecal calprotectin levels. Normalize results to positive controls (e.g., dexamethasone) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Muscaaurin VII
Reactant of Route 2
Muscaaurin VII

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.